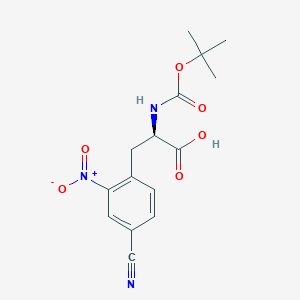
(R)-2-((Tert-butoxycarbonyl)amino)-3-(4-cyano-2-nitrophenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-((Tert-butoxycarbonyl)amino)-3-(4-cyano-2-nitrophenyl)propanoic acid is a chiral compound often used in organic synthesis and pharmaceutical research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((Tert-butoxycarbonyl)amino)-3-(4-cyano-2-nitrophenyl)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Formation of the Propanoic Acid Backbone: This can be achieved through various methods, including the use of chiral catalysts to ensure the ®-configuration.
Introduction of the Cyano and Nitro Groups: These functional groups can be introduced through nitration and cyanation reactions, respectively.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group.
Reduction: The cyano group can be reduced to form an amine.
Substitution: The Boc group can be removed under acidic conditions to reveal the free amino group.
Common Reagents and Conditions
Oxidation: Hydrogenation using palladium on carbon (Pd/C).
Reduction: Lithium aluminum hydride (LiAlH4) for cyano group reduction.
Substitution: Trifluoroacetic acid (TFA) for Boc group removal.
Major Products Formed
Amino derivatives: From the reduction of nitro and cyano groups.
Deprotected amino acids: From the removal of the Boc group.
Wissenschaftliche Forschungsanwendungen
Chemistry
Building Block: Used as a building block in the synthesis of more complex molecules.
Chiral Catalyst: Employed in asymmetric synthesis due to its chiral nature.
Biology
Enzyme Inhibitor: Potential use as an enzyme inhibitor in biochemical studies.
Medicine
Drug Development: Investigated for its potential in developing new pharmaceuticals.
Industry
Material Science: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of ®-2-((Tert-butoxycarbonyl)amino)-3-(4-cyano-2-nitrophenyl)propanoic acid depends on its application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2-((Tert-butoxycarbonyl)amino)-3-(4-cyano-2-nitrophenyl)propanoic acid: The enantiomer of the compound.
®-2-Amino-3-(4-cyano-2-nitrophenyl)propanoic acid: Without the Boc protecting group.
®-2-((Tert-butoxycarbonyl)amino)-3-(4-cyano-2-methylphenyl)propanoic acid: With a methyl group instead of a nitro group.
Uniqueness
®-2-((Tert-butoxycarbonyl)amino)-3-(4-cyano-2-nitrophenyl)propanoic acid is unique due to the combination of its functional groups, which provide a balance of reactivity and stability, making it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C15H17N3O6 |
|---|---|
Molekulargewicht |
335.31 g/mol |
IUPAC-Name |
(2R)-3-(4-cyano-2-nitrophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C15H17N3O6/c1-15(2,3)24-14(21)17-11(13(19)20)7-10-5-4-9(8-16)6-12(10)18(22)23/h4-6,11H,7H2,1-3H3,(H,17,21)(H,19,20)/t11-/m1/s1 |
InChI-Schlüssel |
BYGIQKFFJRZPHR-LLVKDONJSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=C(C=C(C=C1)C#N)[N+](=O)[O-])C(=O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)C#N)[N+](=O)[O-])C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


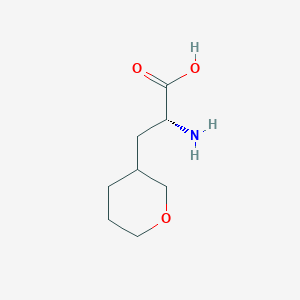

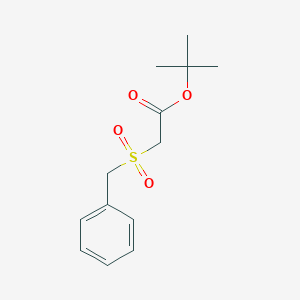
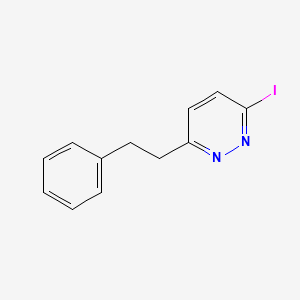
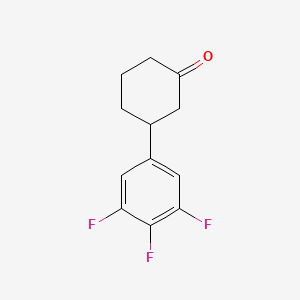

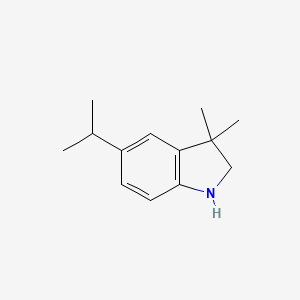
![Methyl 1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B13085928.png)
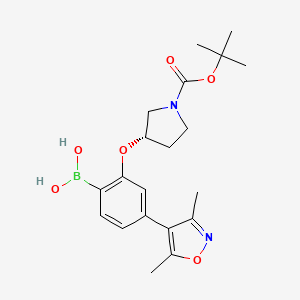
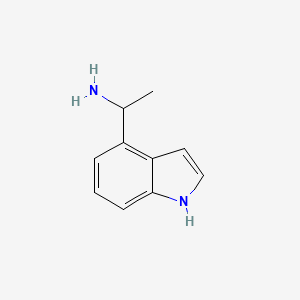
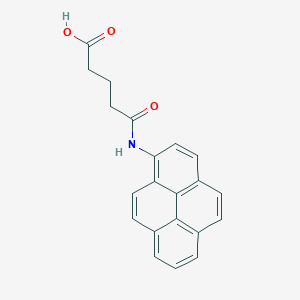
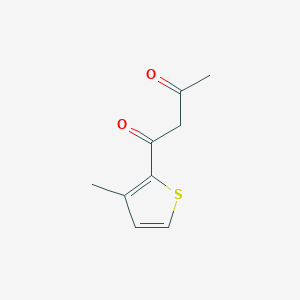
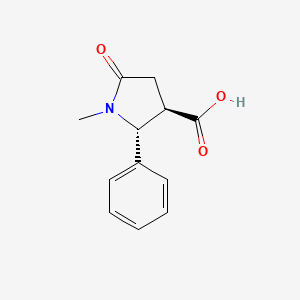
![2-amino-1-[(2S)-2-[[benzyl(methyl)amino]methyl]piperidin-1-yl]propan-1-one](/img/structure/B13085976.png)
